5-(2-Methylphenyl)piperazin-2-one

Description

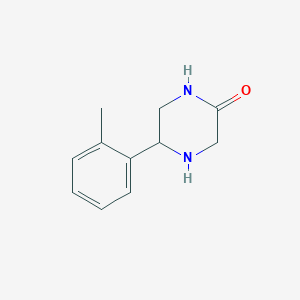

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

5-(2-methylphenyl)piperazin-2-one |

InChI |

InChI=1S/C11H14N2O/c1-8-4-2-3-5-9(8)10-6-13-11(14)7-12-10/h2-5,10,12H,6-7H2,1H3,(H,13,14) |

InChI Key |

WPVAAZOONFRVRO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2CNC(=O)CN2 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of the 5 2 Methylphenyl Piperazin 2 One Scaffold

Directed Functionalization Strategies

The ability to selectively introduce functional groups at specific positions of the 5-(2-Methylphenyl)piperazin-2-one scaffold is crucial for developing structure-activity relationships. The key positions for functionalization are the two nitrogen atoms (N1 and N4) and the carbon atom at position 5 (C5) of the piperazin-2-one (B30754) ring.

Regioselective Functionalization at Nitrogen (N1, N4) and Carbon (C5) Positions of the Piperazin-2-one Ring

The differential reactivity of the two nitrogen atoms in the piperazin-2-one ring allows for regioselective functionalization. The N1 nitrogen, being part of an amide linkage, is generally less nucleophilic than the N4 secondary amine. This difference can be exploited to achieve selective reactions.

N4-Functionalization: The secondary amine at the N4 position is the more nucleophilic site and readily undergoes reactions such as alkylation, acylation, and arylation. For instance, N-arylpiperazines can be synthesized through methods like the Buchwald–Hartwig amination or Ullmann condensation. nih.gov The presence of substituents on the piperazine (B1678402) ring can influence the reactivity of the N4-amine.

N1-Functionalization: The N1-amide nitrogen is less reactive. However, under specific conditions, such as using strong bases to deprotonate the amide, functionalization at this position is achievable.

C5-Functionalization: Direct functionalization at the C5 position of a pre-formed piperazin-2-one ring is challenging. Synthetic strategies to introduce diversity at this position typically involve the use of substituted starting materials during the ring synthesis. For example, using a substituted amino acid derivative in the synthesis can directly install a desired group at the C5 position. mdpi.com

Recent advances in C-H functionalization offer potential new routes for the direct modification of the piperazin-2-one ring, although specific applications to the C5 position of 5-aryl-piperazin-2-ones are still an emerging area of research. mdpi.comencyclopedia.pub

Reaction Mechanisms in Piperazin-2-one Transformations

Understanding the mechanisms of reactions involving the piperazin-2-one scaffold is fundamental for predicting outcomes and designing new synthetic routes.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a common reaction for modifying the piperazin-2-one scaffold, particularly at the N4 position. The N4 nitrogen can act as a nucleophile, displacing leaving groups in various electrophiles. For example, the synthesis of N-arylpiperazines often involves the nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. nih.govchemenu.com The reaction of piperazines with pentafluoropyridine, for instance, proceeds via nucleophilic substitution at the para-position of the pyridine (B92270) ring. researchgate.net

Cascade reactions involving multiple nucleophilic substitutions have also been developed for the efficient synthesis of complex piperazin-2-one derivatives. thieme-connect.com These one-pot processes allow for the formation of multiple bonds in a single synthetic operation.

Molecular Rearrangement Reactions

Molecular rearrangements are powerful tools for the synthesis of complex heterocyclic structures, including piperazines and their derivatives. bohrium.com Various rearrangement reactions can be employed in the synthesis of the piperazine scaffold, such as the Curtius, Schmidt, and Hofmann rearrangements. researchgate.net While specific examples involving this compound are not prevalent, the general principles of these rearrangements can be applied to the synthesis of substituted piperazinones. For instance, the Curtius rearrangement of an acyl azide (B81097) can be a key step in forming the N1-C2 amide bond of the piperazin-2-one ring.

Reductive Amination Mechanisms

Reductive amination is a versatile method for the synthesis and functionalization of piperazin-2-ones. This reaction involves the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, followed by its reduction to a new amine. A one-pot tandem reductive amination-transamidation-cyclization process has been developed to produce substituted piperazin-2-ones. google.comnih.gov This method allows for the construction of the piperazin-2-one ring from simple starting materials in good yields. The synthesis of piperazine-based compounds often utilizes reductive amination to introduce substituents on the piperazine nitrogen. nih.govresearchgate.net For example, the reaction of a ketone with a piperazine derivative in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a common strategy. mdpi.com

| Reactants | Reducing Agent | Product | Key Feature of Mechanism |

| Aldehyde/Ketone + Amine | Sodium triacetoxyborohydride | N-alkylated amine | In situ formation and reduction of an iminium ion. |

| Amino acid methyl ester + Acyl group | - | Substituted piperazin-2-one | Tandem reductive amination, transamidation, and cyclization. google.comnih.gov |

| Ferrocene-containing aldehyde + Amine | Sodium triacetoxyborohydride | Ferrocenyl-substituted amine | Direct amination of an aldehyde. mdpi.com |

Aza-Michael Addition Processes

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a valuable C-N bond-forming reaction. ntu.edu.sgmuni.cz This reaction can be used to functionalize the N4-position of the piperazin-2-one scaffold. The secondary amine of the piperazine ring can add to Michael acceptors like acrylates, acrylonitriles, and vinyl ketones. globalauthorid.com The reaction can be catalyzed by various catalysts, including Lewis acids and solid-supported reagents, to improve efficiency and selectivity. globalauthorid.com

Controlling the stoichiometry is crucial to achieve mono-addition at the N4 position, as di-addition to form a 1,4-disubstituted piperazine can be a competing reaction. muni.cz The intramolecular version of the aza-Michael addition is a powerful strategy for the synthesis of bicyclic and more complex piperazine-containing structures.

| Reactants | Catalyst/Conditions | Product | Key Feature of Mechanism |

| Piperazine + Acrylonitrile | Ionic liquid | 3-(Piperazin-1-yl)propanenitrile | Selective mono-cyanoethylation. globalauthorid.com |

| Piperazine + Methyl acrylate | Microwave irradiation (200 °C) | Dimethyl piperazine-1,4-dipropanoate | Symmetrically disubstituted product. muni.cz |

| Piperazine + α,β-unsaturated carbonyls | Ceric ammonium (B1175870) nitrate (B79036) in water | 1-Monosubstituted piperazines | Catalyzed mono-addition with some disubstituted byproduct. muni.cz |

| Primary amine + Itaconates | - | N-functionalized mono-pyrrolidone | Aza-Michael addition followed by intramolecular cyclization. nih.gov |

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of complex cyclic systems. The this compound scaffold, containing both endocyclic and exocyclic functionalities, presents several opportunities for participating in such transformations. While specific examples involving this exact molecule are not extensively documented, the reactivity of the broader piperazinone class allows for the extrapolation of potential cycloaddition pathways.

One of the most common types of cycloadditions is the [4+2] Diels-Alder reaction . The double bond within the piperazin-2-one ring, if present in a partially unsaturated precursor, could act as a dienophile. More plausibly, derivatization of the secondary amine at the N4 position with a diene-containing substituent would enable intramolecular Diels-Alder reactions, leading to the formation of intricate bridged-ring systems. For instance, tandem Diels-Alder cycloadditions have been successfully employed with 2-pyrone-5-acrylates to generate complex tetracyclolactones. nih.gov

1,3-Dipolar cycloadditions represent another key strategy. The secondary amine of the piperazinone could be transformed into an azomethine ylide, which can then react with various dipolarophiles. Silver-catalyzed 1,3-dipolar cycloadditions of fluorinated azomethine ylides with activated olefins have been shown to produce fluorinated pyrrolidines with high diastereoselectivity. researchgate.net This methodology could potentially be adapted to the this compound scaffold to introduce spiro-pyrrolidine moieties.

Furthermore, [3+2] cycloadditions have been utilized to synthesize piperazine-linked hybrids. mdpi.com Although these examples involve derivatized piperazines rather than the piperazin-2-one core directly, they highlight the utility of the piperazine moiety in constructing larger, more complex structures through cycloaddition chemistry.

Other, less common cycloadditions such as [5+1] and [5+2] cycloadditions have also been reported for related heterocyclic systems, offering potential, albeit less explored, avenues for the derivatization of the this compound scaffold. rsc.orgrsc.org

| Cycloaddition Type | Potential Reactants with Scaffold | Potential Products |

| [4+2] Diels-Alder | Unsaturated piperazinone precursor as dienophile; N4-alkenyl substituent as diene | Bridged polycyclic piperazinones |

| [3+2] Cycloaddition | Scaffold-derived azomethine ylide and an alkene | Spiro-pyrrolidinyl-piperazinones |

| [5+1] Cycloaddition | Piperazinone-derived ylide and a carbene source | Spiro-oxindole-piperazinones |

Catalysis in Derivatization

Catalytic methods are paramount in modern organic synthesis, offering efficient and selective routes to novel molecules. Both organocatalysis and metal-promoted transformations have been successfully applied to the synthesis and derivatization of piperazin-2-one and related scaffolds.

Organocatalytic Methodologies

Organocatalysis provides a metal-free approach to the synthesis and derivatization of chiral molecules. A significant development in this area is the one-pot enantioselective organocatalytic synthesis of piperazin-2-ones. nih.gov This method utilizes a sequential process involving a Knoevenagel condensation, an epoxidation, and a domino ring-opening-cyclization (DROC) sequence. While this is a synthetic rather than a derivatization method for a pre-existing scaffold, it underscores the power of organocatalysis in accessing enantioenriched piperazin-2-one cores.

The key to this process is the use of a chiral organocatalyst, often based on Cinchona alkaloids, which induces asymmetry in the final product. nih.gov The versatility of this approach allows for the synthesis of 3-aryl and 3-alkyl substituted piperazin-2-ones in good to high yields and enantioselectivities. nih.gov Such methodologies could be conceptually applied to the derivatization of the this compound scaffold, for instance, through reactions at the C3 position if it were appropriately functionalized.

| Organocatalytic Reaction | Catalyst Type | Key Transformation | Product Type |

| One-pot synthesis | Cinchona alkaloid-based urea/thiourea (B124793) | Asymmetric domino ring-opening-cyclization | Chiral 3-substituted piperazin-2-ones |

Theoretical and Computational Studies of 5 2 Methylphenyl Piperazin 2 One

Quantum Chemical Investigations

Electronic Structure Analysis

Mulliken Charge Distribution and Fukui Function Assessments

No studies were identified that have calculated the Mulliken charge distribution for 5-(2-Methylphenyl)piperazin-2-one. This analysis is crucial for understanding the partial atomic charges and identifying the electrostatic potential of the molecule. Similarly, Fukui function assessments, which are vital for predicting the local reactivity and identifying electrophilic and nucleophilic attack sites within the molecule, have not been reported for this compound.

Local Electronic Temperature of Atoms in Molecules (LT-AIMs)

The concept of local electronic temperature, a descriptor of the kinetic energy density of electrons, has not been applied to this compound in any available research. Such a study would provide deeper insights into the molecule's reactivity and the behavior of its electron density.

Hyperpolarizability Calculations

Investigations into the nonlinear optical (NLO) properties of this compound through hyperpolarizability calculations are absent from the scientific literature. These calculations are essential for evaluating a molecule's potential in optoelectronic applications.

Thermodynamic Parameter Calculations

There is a lack of published data on the calculated thermodynamic parameters of this compound. Essential properties such as total energies, zero-point energy, entropy, and heat capacity, which are fundamental for understanding the molecule's stability and behavior under different thermal conditions, have not been computationally determined and reported.

Molecular Modeling and Simulation Approaches

Molecular modeling techniques, particularly molecular docking, are powerful tools for predicting the interaction of a ligand with a biological target. However, the application of these methods to this compound is not documented.

Molecular Docking Studies for Interaction Analysis

No molecular docking studies featuring this compound have been published. Such studies would be invaluable for identifying potential biological targets and elucidating the binding mode and affinity of this compound, which are critical first steps in structure-based drug design. The absence of this data means that the potential interactions of this compound with any protein or enzyme active sites have not been computationally explored.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For this compound, an MD simulation would provide a detailed view of its conformational dynamics, solvation properties, and interactions with a biological target.

Research Findings: The simulation process begins by defining a force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations), which contains the parameters needed to describe the potential energy of the system. nih.gov Quantum mechanics (QM) calculations are often required to determine charge distributions for novel or less common molecules like this compound. manchester.ac.uk The simulation itself is performed by solving Newton's equations of motion for the system, providing a trajectory of atomic positions and velocities over a set period, typically nanoseconds to microseconds.

In the context of a biological system, an MD simulation could be used to:

Analyze Conformational Flexibility: Investigate the rotational freedom of the 2-methylphenyl group relative to the piperazinone core and identify the most stable low-energy conformations of the molecule in an aqueous environment.

Study Solvation: Model the interactions between the compound and surrounding water molecules to understand its solubility and the hydration of its functional groups, such as the carbonyl and amine moieties.

Examine Ligand-Receptor Stability: If docked into a protein's active site, MD simulations can assess the stability of the binding pose. science.gov The simulation would reveal how the ligand and protein residues adapt to each other and whether key interactions, like hydrogen bonds or hydrophobic contacts, are maintained over time. science.gov Studies on related piperazine (B1678402) derivatives have used MD to understand molecular distributions in solution and to gain insight into interaction mechanisms on a molecular scale. nih.govmanchester.ac.uk

Table 1: Illustrative Parameters for an MD Simulation of this compound

| Parameter | Example Value/Method | Purpose |

|---|---|---|

| Force Field | OPLS-AA / AMBER | Describes the potential energy and forces between atoms. |

| Solvent Model | TIP3P or SPC/E Water | Explicitly models the aqueous environment. |

| System Temperature | 298 K (25 °C) | Maintained to simulate physiological conditions. nih.gov |

| System Pressure | 1 atm | Maintained to simulate physiological conditions. |

| Simulation Time | 100-500 ns | Duration of the simulation to observe dynamic events. |

| Ensemble | NPT (Isothermal-isobaric) | Keeps the Number of particles, Pressure, and Temperature constant. |

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Similarity Index Analysis (CoMFA, CoMSIA) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are advanced 3D-QSAR techniques that provide three-dimensional visualizations of these relationships. mdpi.comnih.gov

Research Findings: To build a QSAR model for this compound, a dataset of structurally similar piperazinone analogs with experimentally measured biological activities (e.g., IC₅₀ values) would be required. The core workflow involves aligning the set of molecules and then calculating various molecular descriptors.

CoMFA calculates steric (Lennard-Jones) and electrostatic (Coulomb) interaction fields around the aligned molecules. nih.gov

CoMSIA calculates similarity indices based on five key physicochemical properties: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.comnih.gov CoMSIA uses a Gaussian function for distance dependence, which avoids singularities at atomic positions and can result in contour maps that are easier to interpret than those from CoMFA. nih.gov

These calculated fields are then subjected to Partial Least Squares (PLS) analysis to create a statistical model that links the field values to biological activity. nih.gov The resulting models are validated using techniques like leave-one-out cross-validation (q²) and prediction of activity for a test set of molecules (r²_pred). nih.govmdpi.com The final output includes 3D contour maps that highlight regions where modifying a specific physicochemical property is predicted to increase or decrease activity, guiding the design of new, more potent compounds. nih.gov

Table 2: Comparison of CoMFA and CoMSIA Fields

| Feature | CoMFA (Comparative Molecular Field Analysis) | CoMSIA (Comparative Molecular Similarity Indices Analysis) |

|---|---|---|

| Fields Used | Steric, Electrostatic | Steric, Electrostatic, Hydrophobic, H-Bond Donor, H-Bond Acceptor |

| Potential Function | Lennard-Jones and Coulomb Potentials | Gaussian-type function |

| Cutoffs | Arbitrary energy cutoffs are required | No arbitrary cutoffs needed |

| Contour Maps | Can be fragmented and difficult to interpret | Typically smoother and easier to interpret nih.gov |

Homology Modeling Techniques

Homology modeling is a computational method used to generate a three-dimensional atomic model of a "target" protein whose sequence is known but whose structure has not been experimentally determined. nih.gov This technique is not applied to the small molecule (ligand) itself, but rather to its protein target. If this compound were identified as a ligand for a protein with no available crystal structure, homology modeling would be the first step in enabling structure-based drug design.

Research Findings: The homology modeling workflow involves several key steps: nih.gov

Template Selection: The target protein's amino acid sequence is used to search a database of known protein structures (like the Protein Data Bank, PDB) to find one or more suitable "templates" with high sequence similarity. nih.gov

Sequence Alignment: The target sequence is aligned with the template sequence(s). The quality of this alignment is critical for the accuracy of the final model. nih.gov

Model Building: A 3D model of the target protein is constructed based on the coordinates of the aligned template structure. This involves building the backbone and adding and optimizing the side chains.

Once a reliable model of the target protein is built, this compound can be docked into the putative binding site to predict its binding mode and interactions.

MM-GBSA (Molecular Mechanics Generalized Born Surface Area) Calculations

The MM-GBSA method is a popular end-point technique used to estimate the binding free energy of a ligand to its receptor. nyu.edu It offers a balance between the computational speed of simple docking scores and the high accuracy of more rigorous methods like alchemical free energy perturbation. nih.govscispace.com It is often used to rescore docking poses or to rank a series of ligands from an MD simulation trajectory. science.gov

Research Findings: The MM-GBSA approach calculates the binding free energy (ΔG_bind) by combining molecular mechanics (MM) energy calculations with continuum solvation models. scispace.com The calculation is typically performed on snapshots taken from an MD simulation of the protein-ligand complex. The binding free energy is estimated using the following equation:

ΔG_bind = ΔE_MM + ΔG_solv

Where:

ΔE_MM (Molecular Mechanics Energy): This term includes the changes in internal bonded energies (bond, angle, dihedral), van der Waals interactions, and electrostatic interactions in the gas phase. nih.gov

ΔG_solv (Solvation Free Energy): This term represents the energy change associated with transferring the ligand from solvent to the protein's binding site. It is further divided into polar and non-polar contributions. nih.gov

ΔG_pol (Polar Solvation Energy): Calculated using the Generalized Born (GB) model.

ΔG_np (Non-polar Solvation Energy): Estimated from the change in the Solvent Accessible Surface Area (SASA).

While MM-GBSA is computationally less expensive than its counterpart MM-PBSA (Poisson-Boltzmann Surface Area), its accuracy can be sensitive to parameters like the choice of the GB model and the solute dielectric constant. science.govnih.gov Despite its approximations, such as the neglect of conformational entropy, MM-GBSA is a powerful tool in drug design for ranking inhibitors and rationalizing experimental findings. science.govnih.gov

Table 3: Components of the MM-GBSA Binding Free Energy Calculation

| Energy Component | Description | Contribution to Binding |

|---|---|---|

| ΔE_vdW | van der Waals Energy | Favorable |

| ΔE_elec | Electrostatic Energy | Favorable |

| ΔG_pol | Polar Solvation Energy | Unfavorable (desolvation penalty) |

| ΔG_np | Non-polar Solvation Energy | Favorable (hydrophobic effect) |

Future Research Directions in 5 2 Methylphenyl Piperazin 2 One Chemistry

Exploration of Novel Synthetic Pathways and Methodologies

Current synthetic strategies for piperazin-2-ones often rely on multi-step sequences. Future research should prioritize the development of more convergent and atom-economical routes to 5-(2-Methylphenyl)piperazin-2-one and its derivatives. A significant area for advancement lies in the development of novel catalytic enantioselective methods. While asymmetric syntheses of 5-aryl-piperazin-2-ones have been reported, tailoring these for the specific steric and electronic properties of the 2-methylphenyl group is a critical next step. dicp.ac.cnnih.govnih.govcaltech.edursc.orgrsc.orgacs.org

One promising avenue is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ol precursors. dicp.ac.cnrsc.org This method has shown success for various disubstituted piperazin-2-ones and could be optimized for substrates leading to this compound. Another powerful technique is the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-one (B30754) enolates, which has been used to generate α-tertiary and α-secondary chiral centers. nih.govcaltech.edu Adapting this methodology to introduce the 2-methylphenyl group at the C5 position would be a significant breakthrough.

Furthermore, exploring one-pot cascade reactions that form multiple bonds in a single operation would greatly enhance synthetic efficiency. acs.org Such strategies could involve the domino reaction of readily available starting materials to construct the piperazinone core with the desired substitution pattern in a highly convergent manner.

Table 1: Promising Catalytic Systems for Enantioselective Synthesis of 5-Aryl-piperazin-2-ones

| Catalytic System | Reaction Type | Key Features | Potential for this compound |

| Palladium complexes with chiral ligands | Asymmetric Hydrogenation | High diastereoselectivities and enantioselectivities reported for various substituted pyrazin-2-ols. dicp.ac.cnrsc.org | High potential with optimization for the 2-methylphenyl substrate. |

| Palladium catalysts with PHOX ligands | Asymmetric Allylic Alkylation | Effective for creating α-tertiary and α-secondary stereocenters with good to excellent enantioselectivity. nih.govnih.govcaltech.edu | Applicable for the introduction of the aryl group at C5. |

| Iridium catalysts | Asymmetric Hydrogenation | Shown to be effective for unsaturated piperazin-2-ones. acs.org | A viable alternative catalytic system to explore. |

| Cinchona-derived thiourea (B124793) organocatalysts | Asymmetric Epoxidation/Ring-Opening | Enables one-pot synthesis of enantioenriched 3-substituted piperazin-2-ones. | Could be adapted for 5-substituted analogues. |

Advanced Functionalization and Derivatization for Diverse Analogues

To fully explore the structure-activity relationships of this compound, the development of advanced methods for its functionalization and derivatization is crucial. While N-alkylation and N-acylation are standard procedures, future research should focus on more challenging C-H functionalization and the introduction of diverse substituents at various positions of the piperazinone ring. beilstein-journals.orgresearchgate.netmdpi.comencyclopedia.pubbeilstein-journals.orgresearchgate.net

Direct C-H activation at the C3, C5, and C6 positions of the piperazin-2-one core would provide a powerful tool for late-stage diversification. beilstein-journals.orgresearchgate.netmdpi.comencyclopedia.pubbeilstein-journals.orgresearchgate.net Photoredox catalysis has emerged as a potent strategy for the C-H functionalization of saturated N-heterocycles and could be applied to this compound to introduce aryl, vinyl, or alkyl groups. researchgate.netmdpi.comencyclopedia.pub The development of regioselective C-H functionalization protocols will be key to accessing a wide array of novel analogues.

Furthermore, derivatization of the existing 2-methylphenyl group offers another avenue for creating structural diversity. Methods for selective functionalization of the aryl ring, such as directed ortho-metalation or late-stage C-H functionalization, could be employed to introduce additional substituents, thereby modulating the steric and electronic properties of the molecule.

Deepening Theoretical Understanding of Reaction Mechanisms and Molecular Interactions

A deeper theoretical understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound will be instrumental in the rational design of more efficient and selective processes. Computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into transition state geometries, reaction energy profiles, and the role of catalysts and reagents. nih.govdrugbank.comsemanticscholar.orgnih.govnih.gov

Table 2: Computational Approaches for Investigating this compound

| Computational Method | Application | Expected Insights |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Elucidation of transition states, activation energies, and the role of catalysts in synthesis and functionalization reactions. |

| Molecular Dynamics (MD) Simulations | Conformational Analysis | Understanding the dynamic behavior and conformational landscape of the molecule in different environments. nih.gov |

| Docking Studies | Ligand-Receptor Interactions | Predicting the binding modes of this compound derivatives to biological targets. nih.govnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Pharmacophore Modeling | Identifying key structural features responsible for biological activity and guiding the design of new potent analogues. nih.gov |

High-Throughput Synthesis and Combinatorial Chemistry for Chemical Space Exploration

To accelerate the discovery of new bioactive compounds based on the this compound scaffold, the adoption of high-throughput synthesis and combinatorial chemistry approaches is essential. These techniques allow for the rapid generation of large libraries of analogues, which can then be screened for desired biological activities.

The development of robust and versatile solid-phase synthetic routes for piperazin-2-ones will be a key enabler for combinatorial library synthesis. scispace.com This would involve anchoring a suitable building block to a solid support and then carrying out a series of reactions to construct and functionalize the piperazinone core. Solution-phase combinatorial synthesis, coupled with automated purification techniques, also presents a viable strategy for the rapid exploration of chemical space. scispace.com

The design of these combinatorial libraries should be guided by computational methods to ensure that the synthesized compounds cover a diverse range of chemical properties and have a high probability of interacting with biological targets. The integration of high-throughput synthesis with high-throughput screening will create a powerful platform for the discovery of novel drug candidates derived from this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.